molecular formula C18H19ClN4O3S2 B2915259 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851979-06-1

4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2915259
CAS No.: 851979-06-1
M. Wt: 438.95
InChI Key: DGNSWJMNHDTGOP-UHFFFAOYSA-N
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Description

This compound features a chlorobenzo[d]thiazol core linked via a hydrazinecarbonyl bridge to a N,N-diethylbenzenesulfonamide moiety. The hydrazine linker introduces hydrogen-bonding capacity and conformational flexibility, which may influence molecular interactions .

Properties

IUPAC Name

4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S2/c1-3-23(4-2)28(25,26)13-10-8-12(9-11-13)17(24)21-22-18-20-16-14(19)6-5-7-15(16)27-18/h5-11H,3-4H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNSWJMNHDTGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Hydrazinecarbonyl group : Often associated with bioactive compounds, contributing to various pharmacological effects.
  • N,N-Diethylbenzenesulfonamide : This segment can enhance solubility and bioavailability, crucial for drug development.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of compounds containing benzo[d]thiazole derivatives. Research indicates that derivatives similar to the compound exhibit significant antibacterial and antifungal activities. For instance:

  • Study Findings : A study reported that benzo[d]thiazole derivatives showed promising activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Anticancer Activity

The potential anticancer properties of the compound have also been explored. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspases and modulating cell cycle regulation.
  • Case Study : In vitro studies demonstrated that a related benzo[d]thiazole derivative reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM .

The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydrazinecarbonyl group may inhibit certain enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Modulation : The sulfonamide portion may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Comparative Analysis of Similar Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AMIC: 8 µg/mL against E. coliIC50: 15 µM on MCF-7 cells
Compound BStructure BMIC: 16 µg/mL against S. aureusIC50: 12 µM on A549 cells
Target CompoundThis compoundMIC: TBDIC50: TBD

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile:

  • Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures exhibit low toxicity in mammalian cell lines at therapeutic doses .
  • Safety Data : The compound's safety data should be thoroughly evaluated through standardized tests to determine any potential adverse effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Compound GB1 ()
  • Structure : N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-benzylidene-2,4-dioxothiazolidin-3-yl)acetamide.
  • Key Differences: Replaces the hydrazinecarbonyl-sulfonamide unit with a thiazolidinedione-acetamide group.
  • Impact : Higher melting point (279–295°C vs. ~180°C in ) due to increased rigidity from the thiazolidinedione core .
Compound 11 ()
  • Structure: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide.
  • Key Differences : Incorporates a methylthio group and a chlorobenzo[1,3]dioxol substituent instead of the hydrazine linker.
Compound 14 ()
  • Structure : 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide.
  • Key Differences : Substitutes the sulfonamide with a piperazine-acetamide group.
  • Impact : Piperazine introduces basicity, which may enhance solubility in acidic environments relative to the diethylsulfonamide group .

Physical and Spectral Properties

Property Target Compound GB1 () Compound 11 ()
Melting Point Not reported 279–295°C 177–180°C
IR Stretches Expected C=O (~1660 cm⁻¹), S=O (~1350, 1150 cm⁻¹) C=O (1680 cm⁻¹), C-Cl (750 cm⁻¹) C=S (1250 cm⁻¹), NH (3300 cm⁻¹)
1H-NMR Diethyl CH3 (δ 1.0–1.5), aromatic H (δ 7.0–8.5) Benzylidene H (δ 7.5–8.0) Methylthio (δ 2.5)

The target compound’s diethyl groups (δ ~1.2 ppm for CH3) and sulfonamide S=O stretches (dual bands ~1350 and 1150 cm⁻¹) distinguish it from analogs with thione (C=S, ~1250 cm⁻¹) or piperazine (NH, ~3.0 ppm) groups .

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